3-[(4-ETHYLPHENYL)CARBAMOYL]-2-({2-[(2-METHOXYPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID
Description
Properties
IUPAC Name |
4-(4-ethylanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-3-15-8-10-16(11-9-15)24-20(25)14-18(21(26)27)23-13-12-22-17-6-4-5-7-19(17)28-2/h4-11,18,22-23H,3,12-14H2,1-2H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDJUBCFEUTEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCNC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-ethylphenyl)carbamoyl]-2-({2-[(2-methoxyphenyl)amino]ethyl}amino)propanoic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes an ethylphenyl group, a methoxyphenyl group, and a propanoic acid moiety, which contribute to its biological properties.
Research indicates that this compound may exert its effects through several biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair .
- Receptor Modulation : The presence of the ethylphenyl group suggests possible interactions with various receptors, including those involved in cancer signaling pathways. This could lead to modulation of cell proliferation and apoptosis .
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, which could be beneficial in reducing oxidative stress in cells .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the downregulation of oncogenic signaling pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM .
- Inflammatory Response in Animal Models : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .
Data Table
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Cell Type/Model | Effect Observed | IC50 Value (µM) |
|---|---|---|---|
| In vitro study on MCF-7 | Breast cancer cell line | Reduced cell viability | 15 |
| Murine model | Acute inflammation model | Decreased paw swelling | N/A |
| Enzymatic inhibition assay | DHFR enzyme | Significant inhibition | N/A |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's potential against multidrug-resistant pathogens. The structure of 3-[(4-ethylphenyl)carbamoyl]-2-({2-[(2-methoxyphenyl)amino]ethyl}amino)propanoic acid allows for interactions with bacterial cell membranes and enzymes, which may inhibit their function.
Case Study: ESKAPE Pathogens
The compound has been tested against ESKAPE pathogens, a group known for their resistance to antibiotics. In vitro assays demonstrated that derivatives of this compound exhibited promising activity against strains such as Staphylococcus aureus and Enterococcus faecium, which are notorious for their drug resistance .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.
Case Study: Non-Small Cell Lung Cancer
In a study involving A549 non-small cell lung cancer cells, several derivatives were evaluated for their ability to reduce cell viability and migration. Compounds derived from this scaffold showed a significant reduction in A549 cell viability by up to 50%, indicating strong cytotoxic effects . These findings suggest that the compound could serve as a basis for developing new anticancer therapies.
Antioxidant Properties
The antioxidant capabilities of this compound have also been documented, with implications for its use in preventing oxidative stress-related diseases.
Case Study: DPPH Radical Scavenging Assay
In antioxidant assays, the compound demonstrated significant scavenging activity against DPPH radicals, comparable to standard antioxidants like ascorbic acid. This suggests that it could be beneficial in formulations aimed at reducing oxidative damage in biological systems .
Data Summary Table
| Application | Target Organism/Cell Line | Key Findings |
|---|---|---|
| Antimicrobial | ESKAPE Pathogens | Effective against Staphylococcus aureus |
| Anticancer | A549 Lung Cancer Cells | Reduced cell viability by 50% |
| Antioxidant | DPPH Radical Scavenging | Comparable activity to ascorbic acid |
Q & A
Q. What are the recommended synthetic routes for 3-[(4-ethylphenyl)carbamoyl]-2-({2-[(2-methoxyphenyl)amino]ethyl}amino)propanoic acid, and how can intermediates be characterized?
The synthesis of this compound likely involves multi-step reactions, such as:
Carbamoylation : Reacting 4-ethylaniline with a chloroformate reagent (e.g., triphosgene) to form the carbamoyl intermediate.
Aminoethyl coupling : Introducing the 2-[(2-methoxyphenyl)amino]ethyl group via nucleophilic substitution or reductive amination .
Propanoic acid backbone assembly : Using a protected amino acid (e.g., β-alanine derivatives) as the starting scaffold, followed by deprotection .
Characterization methods :
- LC-MS : Confirm molecular weight and purity.
- NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ethyl substituents (δ 1.2–1.4 ppm) .
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and functional group orientation?
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of the carbamoyl and aminoethyl groups .
- Chiral HPLC : Determine enantiomeric purity if chiral centers are present .
- FT-IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamoyl group, N-H bend at ~1550 cm⁻¹) .
Q. What preliminary assays are suitable for assessing its biological activity?
- Enzyme inhibition : Screen against serine proteases or kinases, given the carbamoyl and amino groups’ potential for hydrogen bonding .
- Cellular permeability : Use Caco-2 cell monolayers to predict oral bioavailability .
- Toxicity profiling : Conduct MTT assays on HEK293 or HepG2 cells to evaluate cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic analysis : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability limitations .
- Metabolite profiling : Use LC-MS/MS to detect inactive or toxic metabolites that may explain reduced efficacy in vivo .
- Dose-response reevaluation : Test higher doses in vivo or adjust formulation (e.g., nanoencapsulation) to improve solubility .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like G-protein-coupled receptors (GPCRs) or ion channels .
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogues to design derivatives with enhanced potency .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of binding conformations .
Q. How should researchers design experiments to investigate the compound’s mechanism of action when initial data conflicts with theoretical models?
- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding kinetics with ITC (isothermal titration calorimetry) to measure thermodynamic parameters .
- Gene knockout studies : Use CRISPR/Cas9 to silence putative targets and observe phenotypic changes in cellular assays .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling cascades affected by the compound .
Q. What methodologies are recommended for analyzing environmental stability and degradation pathways of this compound?
- Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Test pH-dependent breakdown in buffers (pH 1–13) to identify labile bonds (e.g., carbamoyl or ester linkages) .
- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to assess environmental impact of degradation products .
Q. How can researchers address synthetic yield inconsistencies when scaling up from milligram to gram quantities?
- Process optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Ni) to improve stepwise yields .
- Flow chemistry : Implement continuous-flow systems for exothermic or air-sensitive reactions to enhance reproducibility .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
Q. What strategies are effective for elucidating the role of the 2-methoxyphenyl group in modulating biological activity?
- SAR studies : Synthesize analogues with substituents (e.g., -Cl, -NO₂) or positional isomers (e.g., 3-methoxyphenyl) to compare activity .
- Competitive binding assays : Use fluorescence polarization to measure displacement of known ligands in the presence of methoxy-modified derivatives .
- Free-energy calculations : Perform MM/GBSA analysis to quantify the contribution of the methoxy group to binding energy .
Q. How can researchers integrate multi-omics data to contextualize the compound’s polypharmacology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
